Boc-3,5-difluoro-D-homophenylalanine
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Overview
Description
Boc-3,5-difluoro-D-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the phenyl ring. Its molecular formula is C15H19F2NO4, and it has a molecular weight of 315.31 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-difluoro-D-homophenylalanine typically involves the protection of the amino group of 3,5-difluoro-D-homophenylalanine with a Boc group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of 3,5-difluoro-D-homophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Boc-3,5-difluoro-D-homophenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Substitution Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA)
Substitution: Nucleophiles such as amines or thiols
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed:
Deprotected Amino Acid: 3,5-difluoro-D-homophenylalanine
Substituted Derivatives: Various substituted phenylalanine derivatives depending on the nucleophile used
Peptides: Peptides containing this compound as a building block
Scientific Research Applications
Boc-3,5-difluoro-D-homophenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, particularly in the design of fluorinated analogs of natural amino acids.
Medicine: Research involving this compound includes the development of novel therapeutic agents and the study of enzyme-substrate interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-3,5-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atoms can affect the electronic properties and stability of the compound, making it useful in the design of molecules with specific properties. The Boc protecting group allows for selective deprotection and subsequent reactions, facilitating its use in complex synthetic pathways .
Comparison with Similar Compounds
Boc-3,4-difluoro-D-homophenylalanine: Similar in structure but with fluorine atoms at the 3 and 4 positions.
Boc-3,5-difluoro-L-homophenylalanine: The L-enantiomer of Boc-3,5-difluoro-D-homophenylalanine.
Boc-3,5-difluoro-D-phenylalanine: Lacks the additional methylene group present in homophenylalanine.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the presence of the Boc protecting group. These features make it particularly useful in the synthesis of fluorinated peptides and the study of fluorine’s effects on molecular properties.
Properties
IUPAC Name |
(2R)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEBRPWJVMJDBK-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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